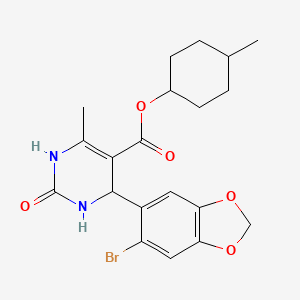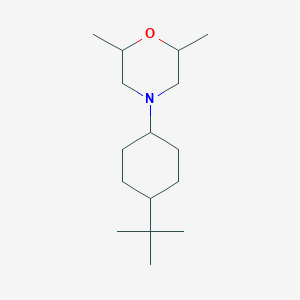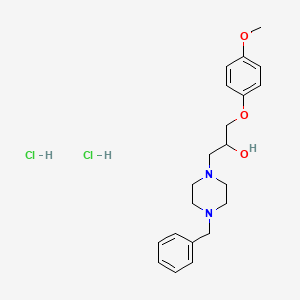![molecular formula C21H17NO3 B5066983 2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5066983.png)
2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound known for its unique structure and significant applications in various fields. This compound consists of a benzyloxyethyl group and an isoquinoline dione moiety, making it an interesting subject of study for chemists and researchers. Its multifaceted properties enable it to be utilized in diverse scientific domains, ranging from medicinal chemistry to industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione generally involves multiple steps:
Starting materials: : The synthesis begins with a suitable substituted benzene derivative.
Nitration: : The benzene derivative undergoes nitration, typically using nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: : The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Cyclization: : The resulting amino compound undergoes cyclization with phthalic anhydride in the presence of a suitable catalyst (e.g., zinc chloride) to form the isoquinoline structure.
Benzyloxylation: : The final step involves the introduction of the benzyloxyethyl group, which is achieved by reacting the compound with benzyl bromide under basic conditions (e.g., potassium carbonate in an aprotic solvent like dimethylformamide).
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of larger-scale equipment and optimized reaction conditions to ensure higher yields and purity. This may include continuous flow reactors for precise temperature and reaction time control, as well as advanced purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions:
Oxidation: : Typically involves oxidizing agents like potassium permanganate to form corresponding oxo derivatives.
Reduction: : Can be reduced using agents such as sodium borohydride to yield different isoquinoline analogues.
Substitution: : Halogenation, nitration, and sulfonation can occur under appropriate conditions, introducing various functional groups to the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst
Substitution Reagents: : Sulfuric acid, nitric acid, halogens
Major Products
Oxidation Products: : Isoquinoline derivatives with additional oxo groups.
Reduction Products: : Isoquinoline analogues with varying degrees of hydrogenation.
Substitution Products: : Functionalized isoquinolines with halogen, nitro, or sulfonyl groups.
Applications De Recherche Scientifique
2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has extensive applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules, especially in organic synthesis and catalysis.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: : Employed as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound’s mechanism of action involves its interaction with various molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways: : Inhibits specific enzymes, alters receptor signaling, or intercalates with DNA to modulate biological activity.
Effects: : Inhibition of cancer cell proliferation, antimicrobial activity, and modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydro-1,3-dioxoisoquinolines: : Share the isoquinoline dione core but differ in substituents.
Benzyloxyquinolines: : Have similar benzyloxy groups but lack the isoquinoline dione structure.
Uniqueness
Structural Features: : The combination of the benzyloxyethyl group with the isoquinoline dione structure makes it unique.
Functional Properties: : Exhibits distinct reactivity and biological activity compared to similar compounds, offering unique advantages in specific applications.
This detailed exploration of 2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione highlights its synthesis, chemical reactions, applications, and unique properties. It’s a fascinating compound with a wealth of potential in scientific research and industry.
Propriétés
IUPAC Name |
2-(2-phenylmethoxyethyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-20-17-10-4-8-16-9-5-11-18(19(16)17)21(24)22(20)12-13-25-14-15-6-2-1-3-7-15/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAXZOWZXLYASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(dimethylamino)propyl]-N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5066903.png)
![4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5066909.png)


![(5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5066940.png)
![5-Chloro-2-[5-(4-chloro-2,6-dimethylphenoxy)pentoxy]-1,3-dimethylbenzene](/img/structure/B5066943.png)
![2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5066945.png)
![1,5-Dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B5066948.png)
![4-nitro-N-[5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5066949.png)





